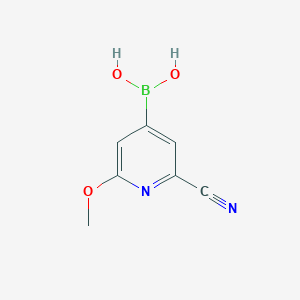
(2-Cyano-6-methoxypyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyano-6-methoxypyridin-4-yl)boronic acid: is an organoboron compound with the molecular formula C7H7BN2O3 and a molecular weight of 177.95 g/mol . This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Cyano-6-methoxypyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) and a palladium catalyst . The reaction conditions often include a base such as potassium acetate (KOAc) and are conducted under an inert atmosphere at moderate temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes continuous flow setups for handling organolithium chemistry and electrophilic quenching . These methods ensure high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-6-methoxypyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Bis(pinacolato)diboron (B2pin2), palladium catalysts (e.g., PdCl2(dppf)), and bases like potassium acetate (KOAc)
Conditions: Inert atmosphere, moderate temperatures, and sometimes the use of photoinduced borylation methods.
Major Products: The major products formed from these reactions are typically aryl or vinyl boronates, which can be further utilized in various organic synthesis applications .
Scientific Research Applications
Chemistry: In chemistry, (2-Cyano-6-methoxypyridin-4-yl)boronic acid is widely used in the Suzuki-Miyaura coupling reaction to synthesize complex organic molecules . This reaction is crucial for the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for the synthesis of biologically active molecules . It is also used in the development of diagnostic tools and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials . Its role in the synthesis of complex organic compounds makes it indispensable in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-Cyano-6-methoxypyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Cyanophenylboronic acid
Uniqueness: (2-Cyano-6-methoxypyridin-4-yl)boronic acid is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions . The presence of both cyano and methoxy groups enhances its versatility in organic synthesis compared to other boronic acids .
Properties
Molecular Formula |
C7H7BN2O3 |
|---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
(2-cyano-6-methoxypyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c1-13-7-3-5(8(11)12)2-6(4-9)10-7/h2-3,11-12H,1H3 |
InChI Key |
UPIIJSQQYUJJQD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)
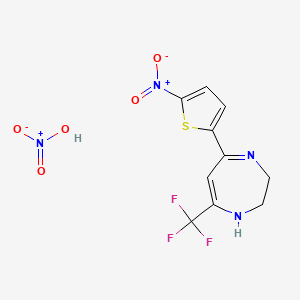
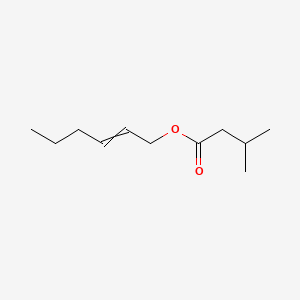
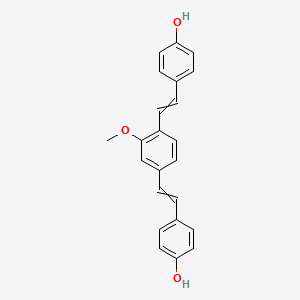
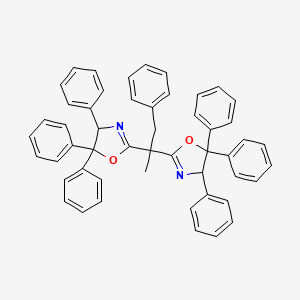
![2-[3-(1-Aminoethyl)-2-fluorophenyl]-2,2-difluoroethanol](/img/structure/B12507391.png)
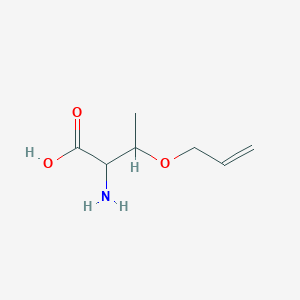
![7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)
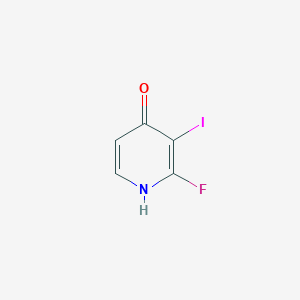
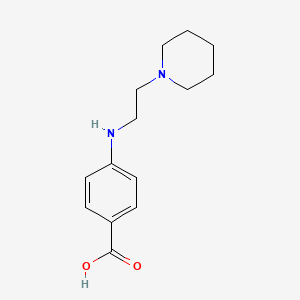
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12507420.png)
![(Z)-methyl 2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3H)-ylidene)acetate](/img/structure/B12507428.png)
![1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12507431.png)
